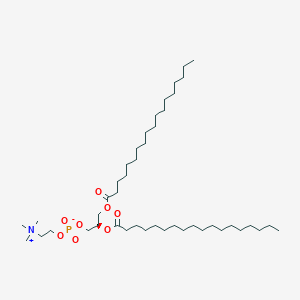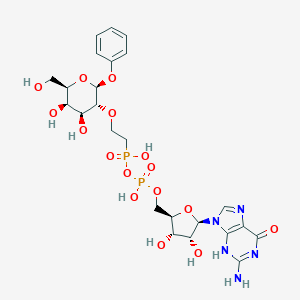
1,2-Distearoyl-sn-glycero-3-phosphocholine
Overview
Description
Distearoylphosphatidylcholine, also known as 1,2-distearoyl-sn-glycero-3-phosphocholine, is a type of phosphatidylcholine, which is a class of phospholipids. Phospholipids are essential components of cell membranes, providing structural integrity and playing a role in cell signaling. Distearoylphosphatidylcholine is characterized by having two stearic acid chains attached to a glycerol backbone, with a phosphocholine head group. This compound is naturally found in cell membranes and is also used in various pharmaceutical and biotechnological applications .
Mechanism of Action
Target of Action
1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) is a type of phospholipid, which is a major component of cell membranes . Its primary targets are the lipid bilayers of cells, where it integrates into the membrane structure .
Mode of Action
DSPC is a cylindrical-shaped lipid that forms tightly packed lipid bilayers . It is used to synthesize liposomes and lipid nanoparticles (LNPs), which are microscopic vesicles composed of an aqueous core surrounded by one or more phospholipid layers . In the context of LNPs, DSPC often forms the outer layer of the nanoparticle .
Biochemical Pathways
The primary biochemical pathway involving DSPC is the formation and stabilization of liposomes and LNPs. These structures are often used as delivery systems for drugs or other therapeutic agents, such as mRNA in mRNA vaccines . The DSPC in the lipid layer of these particles helps to protect the payload and facilitate its delivery to the target cells .
Pharmacokinetics
The pharmacokinetics of DSPC largely depend on its incorporation into liposomes or LNPs. These structures can significantly alter the absorption, distribution, metabolism, and excretion (ADME) properties of DSPC. For instance, they can enhance the stability and bioavailability of DSPC, prolong its circulation time in the body, and control its release rate .
Result of Action
The main result of DSPC’s action is the formation of stable liposomes or LNPs that can effectively deliver their payload to target cells . In the case of mRNA vaccines, for example, this enables the mRNA to be taken up by the cells and translated into proteins, triggering an immune response .
Action Environment
The action of DSPC can be influenced by various environmental factors. For instance, the transition temperature of DSPC is approximately 55°C in a multilamellar aqueous solution . This means that changes in temperature can affect the stability of DSPC-containing structures. Additionally, the presence of other lipids or substances can also influence the properties and behavior of DSPC .
Biochemical Analysis
Biochemical Properties
1,2-Distearoyl-sn-glycero-3-phosphocholine is involved in several biochemical reactions, primarily related to its role in forming lipid bilayers. It interacts with various enzymes, proteins, and other biomolecules. For instance, DSPC is known to interact with cholesterol and other phospholipids to form stable liposomes. These interactions are crucial for maintaining the structural integrity and functionality of cell membranes. Additionally, DSPC can interact with proteins such as amantadine, influencing membrane structure and function .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, DSPC is used in lipid nanoparticles to deliver mRNA into cells, where it facilitates the translation of mRNA into proteins. This process is essential for the development of mRNA vaccines, where DSPC helps protect the mRNA and ensures its efficient delivery into target cells .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form lipid bilayers and liposomes. DSPC interacts with other lipids and proteins to create stable structures that can encapsulate and deliver therapeutic agents. At the molecular level, DSPC binds to cholesterol and other phospholipids, forming a hydrophobic core that protects the encapsulated molecules. This interaction is crucial for the stability and functionality of lipid nanoparticles used in drug delivery systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. DSPC is known for its stability, but it can degrade under certain conditions. Studies have shown that DSPC maintains its structural integrity for extended periods when stored at appropriate temperatures. Long-term exposure to high temperatures or oxidative conditions can lead to degradation, affecting its functionality in lipid nanoparticles and other applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, DSPC is generally well-tolerated and does not cause significant adverse effects. At high doses, DSPC can induce toxic effects, including inflammation and tissue damage. These threshold effects are crucial for determining the safe and effective dosage of DSPC in drug delivery systems and other biomedical applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as phospholipases, which hydrolyze phospholipids into fatty acids and other metabolites. DSPC also affects metabolic flux and metabolite levels, influencing cellular energy production and lipid homeostasis. These interactions are essential for maintaining cellular function and overall metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. DSPC can be incorporated into lipid bilayers and liposomes, facilitating its distribution to specific cellular compartments. This localization is crucial for its role in drug delivery systems, where DSPC ensures the targeted delivery of therapeutic agents to specific tissues and cells .
Subcellular Localization
This compound is primarily localized in the lipid bilayers of cell membranes and liposomes. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, DSPC can be targeted to the endoplasmic reticulum or Golgi apparatus, where it plays a role in lipid synthesis and transport. These localization patterns are essential for the proper functioning of DSPC in various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Distearoylphosphatidylcholine can be synthesized through the esterification of glycerol with stearic acid, followed by the attachment of the phosphocholine group. The reaction typically involves the use of catalysts and specific reaction conditions to ensure high yield and purity. One common method involves the use of phospholipase D to catalyze the transphosphatidylation of phosphatidylcholine with stearic acid .
Industrial Production Methods
In industrial settings, distearoylphosphatidylcholine is often produced through the hydrogenation of soybean phosphatidylcholines, which results in a mixture containing a high percentage of distearoylphosphatidylcholine. This method is cost-effective and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Distearoylphosphatidylcholine undergoes various chemical reactions, including:
Oxidation: The stearic acid chains can undergo oxidation, leading to the formation of hydroperoxides and other oxidative degradation products.
Hydrolysis: The ester bonds in distearoylphosphatidylcholine can be hydrolyzed by phospholipases, resulting in the release of stearic acid and glycerophosphocholine.
Substitution: The phosphocholine head group can be substituted with other functional groups through chemical modification.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen can be used under controlled conditions to induce oxidation.
Hydrolysis: Phospholipases, such as phospholipase A2, are commonly used to catalyze the hydrolysis of distearoylphosphatidylcholine.
Substitution: Chemical reagents like phospholipase D can be used to facilitate the substitution of the phosphocholine head group.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Stearic acid and glycerophosphocholine.
Substitution: Modified phospholipids with different head groups.
Scientific Research Applications
Distearoylphosphatidylcholine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the behavior of phospholipids in membranes and their interactions with other molecules.
Biology: Essential for studying cell membrane dynamics, lipid-protein interactions, and membrane-associated processes.
Medicine: Utilized in the formulation of liposomes for drug delivery, particularly in mRNA vaccines such as those developed for COVID-19 by Moderna and Pfizer-BioNTech
Comparison with Similar Compounds
Similar Compounds
Dipalmitoylphosphatidylcholine (DPPC): Another phosphatidylcholine with two palmitic acid chains.
Dioleoylphosphatidylcholine (DOPC): Contains two oleic acid chains.
Dimyristoylphosphatidylcholine (DMPC): Composed of two myristic acid chains.
Uniqueness
Distearoylphosphatidylcholine is unique due to its high melting temperature and stability, making it particularly suitable for applications requiring robust and stable lipid structures. Compared to dipalmitoylphosphatidylcholine, distearoylphosphatidylcholine has longer fatty acid chains, resulting in different phase behavior and membrane properties. This makes it advantageous for specific applications in drug delivery and membrane studies .
Properties
IUPAC Name |
[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3/t42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJAVPSFFCBXDT-HUESYALOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H88NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20231218 | |
| Record name | 1,2-Distearoyl-sn-3-phosphacholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20231218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
790.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PC(18:0/18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0008036 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
816-94-4 | |
| Record name | 1,2-Distearoyl-sn-glycero-3-phosphocholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=816-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Distearoyl-sn-3-phosphacholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DSPC | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=725285 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Distearoyl-sn-3-phosphacholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20231218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(7-lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphaheptacosyl)trimethylammonium 4-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.309 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/043IPI2M0K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one](/img/structure/B53494.png)



![6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one](/img/structure/B53513.png)



